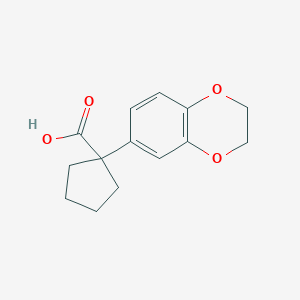

1-(2,3-二氢-1,4-苯并二氧杂环-6-基)环戊烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

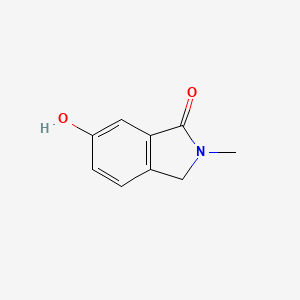

This compound is a derivative of Ethanone, with a molecular formula of C10H10O3 and a molecular weight of 178.1846 . It is also known by other names such as 6-Acetyl-1,4-benzodioxane, 6-Acetyl-1,4-benzodioxan, 1,4-Benzodioxin, ethanone deriv., Ketone, 1,4-benzodioxan-6-yl methyl, 1,4-Benzodioxan-6-yl methyl ketone, 1- (2,3-Dihydro-benzo [1,4]dioxin-6-yl)-ethanone, and 6-Acetylbenzodioxan .

Synthesis Analysis

The synthesis of this compound involves the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, which yields the corresponding carboxylic acid. This carboxylic acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters .Molecular Structure Analysis

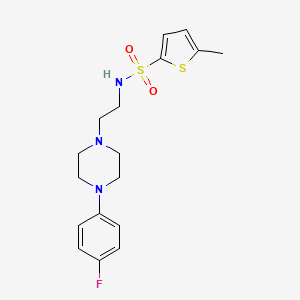

The molecular structure of this compound includes a 1,4-benzodioxin ring attached to a cyclopentane ring via a carboxylic acid group .Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.1846 and a molecular formula of C10H10O3 .科学研究应用

Bactericidal Activity

This compound has been identified as a carboxylic acid with bactericidal activity . It can be used in research related to bacterial infections and could potentially contribute to the development of new antibiotics.

Prodrug

It is a prodrug that is hydrolyzed to benzoic acid in the body . This property makes it a candidate for research in drug delivery systems, where the active ingredient is released in the body after administration.

Anticonvulsant Activity

The compound has been shown to have anticonvulsant activity in mice and rabbits . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Synthesis of Amino Amides and Esters

The carboxylic acid form of this compound can be converted to carbonyl chloride, which can then react with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters . This makes it useful in the synthesis of a variety of organic compounds.

Antibacterial Agent

This molecule has shown significant antibacterial activity against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% . This suggests potential applications in the treatment of bacterial infections.

Pharmaceutical Testing

Due to its various biological activities, this compound is used as a high-quality reference standard for accurate results in pharmaceutical testing .

作用机制

Target of Action

It is noted to havebactericidal activity , suggesting that its targets may be bacterial cells or specific bacterial proteins.

Mode of Action

This compound is a prodrug that is hydrolyzed to benzoic acid in the body Prodrugs are inactive or less active forms of a drug that are metabolized in the body to release the active drug

Biochemical Pathways

Given its bactericidal activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

As a prodrug, it undergoes metabolic transformation (specifically, hydrolysis) to release benzoic acid .

Result of Action

The compound has been reported to exhibit bactericidal activity , indicating that it can kill bacteria. It was found to be a potent antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by over 60% .

属性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)14(5-1-2-6-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9H,1-2,5-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERQNMXBXXERSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2428599.png)

![ethyl 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2428604.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2428606.png)

![2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2428614.png)

![4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2428615.png)

![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2428622.png)